Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-)

Description

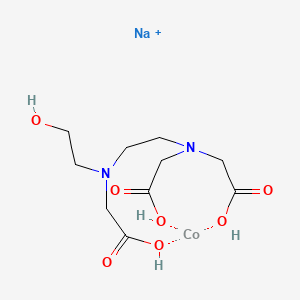

Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) is a coordination complex featuring a cobalt(II) center bound to a polydentate ligand. The ligand comprises carboxymethyl, hydroxyethyl, and glycinate moieties, forming a hexadentate coordination environment. The cobalt ion adopts a +2 oxidation state, balancing the ligand’s 3− charge and the overall complex charge of 1−. This structure enhances stability through strong chelation, typical of aminopolycarboxylate ligands. The compound’s synthesis likely involves aqueous coordination chemistry, contrasting with layered sodium cobalt oxides (e.g., NaₓCoO₂), which are synthesized via solid-state reactions .

Properties

CAS No. |

94233-10-0 |

|---|---|

Molecular Formula |

C10H18CoN2NaO7+ |

Molecular Weight |

360.18 g/mol |

IUPAC Name |

sodium;2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid;cobalt |

InChI |

InChI=1S/C10H18N2O7.Co.Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;;+1 |

InChI Key |

LBJCXDBVFQZVNA-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O.[Na+].[Co] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) typically involves the coordination of cobalt ions with the ligand N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycine. This can be achieved through the following steps:

Ligand Preparation: The ligand is synthesized by reacting ethylenediamine with chloroacetic acid to introduce carboxymethyl groups, followed by the addition of hydroxyethyl groups.

Complex Formation: The prepared ligand is then reacted with a cobalt salt (e.g., cobalt chloride) in an aqueous solution. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired complex.

Purification: The resulting complex is purified through crystallization or other suitable methods to obtain the final product.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) can undergo various types of chemical reactions, including:

Oxidation-Reduction: The cobalt center can participate in redox reactions, changing its oxidation state.

Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions.

Complexation: The compound can form additional complexes with other metal ions or ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Ammonia, phosphines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of cobalt, while substitution reactions may result in different cobalt-ligand complexes.

Scientific Research Applications

Fischer-Tropsch Synthesis

One of the prominent applications of cobalt complexes, including sodium cobaltate, is in Fischer-Tropsch synthesis, a method for converting carbon monoxide and hydrogen into liquid hydrocarbons. Research has shown that glycine acts as an effective chelating agent, improving the dispersion of cobalt and enhancing the mass-specific activity of the catalysts used in this process. Specifically, the coordination features of cobalt in these complexes significantly influence their catalytic performance .

| Catalyst Type | Preparation Method | Activity | Molar Ratio |

|---|---|---|---|

| Co(II)-glycine complex | Conventional and novel methods | Improved stability and activity | Glycine/Co ratio = 3 |

Carbon Capture

Sodium cobaltate is also being explored for its potential in carbon capture and storage (CCS). Its ability to absorb carbon dioxide makes it a promising candidate for reducing greenhouse gas emissions from various industrial sources. The unique properties of sodium glycinate solutions contribute to their effectiveness in CO2 absorption processes.

Biocompatibility Studies

The biocompatibility of sodium cobaltate has been investigated in various biological systems. It has been found that cobalt complexes can influence cellular processes, potentially leading to applications in drug delivery systems and as therapeutic agents. Studies indicate that these compounds may exhibit low toxicity while facilitating the transport of essential nutrients .

Nutritional Supplements

Cobalt is an essential trace element for humans and animals, playing a crucial role in vitamin B12 synthesis. Sodium cobaltate can be utilized as a dietary supplement to ensure adequate cobalt levels in livestock and aquaculture, promoting growth and health .

Synthesis of Nanomaterials

Sodium cobaltate has been employed in the synthesis of nanomaterials due to its ability to form stable nanoparticles. These nanoparticles have applications in electronics, photonics, and as catalysts in various chemical reactions. The controlled synthesis of cobalt nanoparticles through glycine coordination allows for tailored properties suitable for specific applications .

| Nanomaterial Type | Application | Synthesis Method |

|---|---|---|

| Cobalt Nanoparticles | Catalysts in chemical reactions | Glycine coordination |

| Cobalt Oxide Nanostructures | Electronics and photonics | Hydrothermal methods |

Cobalt Glycinate as a Feed Additive

A study on the use of sodium cobaltate as a feed additive demonstrated its effectiveness in improving livestock health and productivity. The research highlighted that the incorporation of sodium cobaltate into animal feed resulted in enhanced growth rates and better overall health metrics among livestock .

Environmental Impact Assessment

Another case study focused on the environmental impact of using sodium cobaltate in industrial processes, particularly concerning its role in reducing CO2 emissions during production cycles. The findings suggested that integrating sodium cobaltate into existing systems could significantly lower carbon footprints while maintaining production efficiency .

Mechanism of Action

The mechanism by which Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) exerts its effects involves the coordination of the cobalt center with various substrates. The molecular targets and pathways depend on the specific application. For example, in catalysis, the cobalt center facilitates the transfer of electrons or atoms, while in medical applications, it may interact with biological molecules to enhance imaging or drug delivery.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Analogs Comparison

| Metal | Oxidation State | Ionic Radius (Å) | Magnetic Moment (µB) | Stability (Relative) |

|---|---|---|---|---|

| Co²⁺ | +2 | 0.74 | ~3.9 | Moderate |

| Mn²⁺ | +2 | 0.83 | ~5.9 | Low |

| Fe²⁺ | +2 | 0.78 | ~4.9 | Low-Moderate |

| Cu²⁺ | +2 | 0.73 | ~1.7 | High |

Table 2: Ligand Analogs Comparison

| Ligand Type | Solubility | Electronic Features | Toxicity |

|---|---|---|---|

| Carboxymethyl/Hydroxyethyl | High | Charge delocalization | Low |

| Azo-based | Low | π-conjugation, absorbance | High |

| Pyrazolone-based | Moderate | Redox activity | Moderate |

Biological Activity

Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-) is a cobalt complex that has garnered research interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of the compound’s biological activity.

Chemical Structure and Properties

The compound is a cobalt(II) complex with a unique ligand structure that includes multiple functional groups, enhancing its solubility and reactivity. Its molecular formula is , and it has a molecular weight of 314.22 g/mol. The presence of carboxymethyl and hydroxyethyl groups contributes to its chelating ability, allowing for interactions with metal ions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.22 g/mol |

| Solubility | Soluble in water |

| pH | Approximately 7 |

Antimicrobial Activity

Research has shown that sodium cobaltate exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, revealing that the complex demonstrated enhanced antibacterial activity compared to its parent ligand, sodium monensin .

Key Findings:

- The coordination of cobalt ions enhances the antibacterial effects of the ligand.

- The minimum inhibitory concentration (MIC) values indicate that the complex is more effective than the free ligand against several bacterial strains.

- The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Anticancer Activity

Sodium cobaltate has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, including Michigan Cancer Foundation-7 (MCF-7) breast cancer cells .

Research Highlights:

- The compound showed significant inhibition of cell proliferation in MCF-7 cells.

- Apoptotic pathways were activated, as indicated by increased levels of pro-apoptotic markers.

- The compound's antioxidant properties may contribute to its anticancer activity by reducing oxidative stress in cells.

The biological activity of sodium cobaltate can be attributed to several mechanisms:

- Metal Ion Interaction: The cobalt ion plays a crucial role in binding to cellular components, influencing metabolic pathways.

- Reactive Oxygen Species (ROS) Generation: The complex may induce oxidative stress, leading to apoptosis in cancer cells.

- Membrane Disruption: Interaction with bacterial membranes results in increased permeability and eventual cell death.

Case Study 1: Antibacterial Efficacy

A study published in MDPI assessed the antibacterial efficacy of sodium cobaltate against various strains using agar diffusion assays. Results indicated that the complex was particularly effective against Bacillus cereus, with a significant zone of inhibition observed compared to control groups .

Case Study 2: Anticancer Potential

In another investigation focusing on MCF-7 cells, sodium cobaltate demonstrated an IC50 value significantly lower than many conventional chemotherapeutics, suggesting its potential as an alternative or adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Sodium (N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))cobaltate(1-), and how does ligand purity impact coordination efficiency?

- Methodological Answer : The synthesis typically involves reacting cobalt(II) salts with the HEDTA-like ligand (N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid) under controlled pH (8–10) and inert atmosphere to prevent oxidation. Ligand purity is critical; impurities like unreacted glycine derivatives can lead to mixed coordination or incomplete complexation. Characterization via FT-IR (to confirm carboxylate binding) and UV-Vis (to monitor d-d transitions of Co(III)) is essential. Evidence from analogous ferrate complexes suggests chelation efficiency improves with ligand pre-purification via recrystallization .

Q. How can the stability constant (log K) of this cobaltate complex be determined experimentally, and what factors influence its accuracy?

- Methodological Answer : Potentiometric titration is the gold standard for measuring stability constants. Maintain ionic strength (e.g., 0.1 M KCl) and temperature (25°C) to minimize variability. Competing ligands (e.g., EDTA) may be used to validate results. Contradictions in literature log K values often arise from differences in ionic strength corrections or electrode calibration. Cross-validation with spectroscopic methods (e.g., UV-Vis monitoring of Co(III) ligand-exchange kinetics) is recommended .

Q. Which crystallographic techniques are suitable for resolving the coordination geometry of this cobaltate complex?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or similar software (e.g., Olex2) is ideal. Challenges include obtaining high-quality crystals due to the complex’s hygroscopic nature. Data collection at low temperatures (100 K) reduces thermal motion artifacts. For powder samples, pair XRD with EXAFS to probe local Co-O/N bond distances and coordination number .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the redox behavior of this cobaltate complex in aqueous vs. non-aqueous media?

- Methodological Answer : Cyclic voltammetry (CV) in deoxygenated solutions (e.g., using a glovebox for non-aqueous media) reveals redox peaks for Co(III)/Co(II). Discrepancies arise from solvent-dependent ligand reorganization energies. For aqueous systems, account for proton-coupled electron transfer (PCET) by varying pH. In non-polar solvents (e.g., acetonitrile), use supporting electrolytes like TBAPF6 to minimize ionic interactions. Cross-reference with spectroelectrochemical data (UV-Vis during electrolysis) .

Q. What strategies mitigate challenges in studying the complex’s thermodynamic stability under physiological conditions for biomedical applications?

- Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C, 0.15 M NaCl) and monitor dissociation kinetics via ICP-MS for cobalt release. Competing ligands (e.g., albumin) may sequester Co(III), complicating stability assessments. Use EDTA competition assays to estimate conditional stability constants (log K’). For in vitro models, incorporate chelator-resistant cell lines to isolate toxicity effects .

Q. How do steric and electronic effects of the HEDTA-derived ligand influence the cobaltate’s catalytic activity in oxidation reactions?

- Methodological Answer : Compare turnover frequencies (TOF) for catalytic oxidations (e.g., alkene epoxidation) using Co(III) complexes with modified ligands (e.g., substituting hydroxyethyl groups). Steric hindrance reduces substrate access to the metal center, while electron-withdrawing groups enhance electrophilicity. DFT calculations (e.g., Gaussian) model frontier molecular orbitals to predict reactivity trends. Experimental validation via kinetic isotope effects (KIE) confirms rate-determining steps .

Data Contradiction Analysis

Q. Why do reported log K values for this cobaltate complex vary across studies, and how can methodologies be standardized?

- Analysis : Variations stem from inconsistent experimental conditions (e.g., ionic strength, temperature) and ligand purity. Standardize protocols using IUPAC guidelines for potentiometry. For example, reports log K for HEDTA-Fe(III) as 19.8, but analogous Co(III) values may differ due to metal hardness. Collaborative round-robin testing across labs reduces systematic errors .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.